1-Naphthylacetylspermine
Overview
Description
1-Naphthylacetylspermine is a potent Spermidine uptake inhibitor . It is a member of naphthalenes .
Synthesis Analysis
The systematic name for this compound is N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(1-naphthyl)acetamide . The molecular formula is C22H34N4O . The average mass is 370.532 Da and the monoisotopic mass is 370.273254 Da .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: c1ccc2c(c1)cccc2CC(=O)NCCCNCCCCNCCCN .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.1 g/cm3 . The boiling point is around 608.9°C at 760 mmHg .Scientific Research Applications
Anticonvulsant Effects
1-Naphthylacetylspermine has been identified as a potent and long-lasting anticonvulsant, particularly effective against amygdaloid kindled seizures in rats. This compound, an analogue of Joro spider toxin, was found to significantly improve kindled seizures and reduce afterdischarge duration, with its effects lasting for several days. This indicates its potential role in managing seizures and epilepsy-related disorders (Takazawa et al., 1996).
Analytical Applications in Electrochemistry
This compound has been used in electroanalytical studies. A study described the modification of a glassy carbon electrode with a film of 1-naphthylamine for the selective determination of dopamine, showcasing the compound's utility in electroanalytical applications (D’Eramo et al., 2006).
Bacterial Outer Membrane Permeabilization
The compound has been studied for its ability to increase the permeability of the outer membrane of Escherichia coli. This property enhances the action of certain antibiotics, suggesting its potential use in developing new antibacterial strategies (Yasuda et al., 2004).
Photophysical Properties for Cellular Imaging
This compound derivatives, particularly 1,8-naphthalimides, have been explored as DNA targeting agents, anticancer agents, and cellular imaging agents due to their rich photophysical properties. Their ability to bind to biomolecules and their use in monitoring cellular uptake and location make them valuable in biomedical imaging and cancer research (Banerjee et al., 2013).
Biomarker Detection in Health Monitoring
The compound has been used in the development of sensors for detecting biomarkers. For instance, its derivatives have been utilized in creating luminescent probes for detecting 1-naphthol, a biomarker of carbaryl exposure, in human urine. This application is significant for environmental health monitoring and personalized health assessments (Qin & Yan, 2018).
Broad Spectrum of Biological Activities
1,8-Naphthyridine derivatives, a group to which this compound is related, have been noted for a wide range of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, among others. Their versatility in various therapeutic and medicinal applications highlights the importance of this class of compounds in pharmaceutical research (Madaan et al., 2015)
Mechanism of Action
Target of Action
NASPM, also known as 1-Naphthylacetylspermine, is a synthetic analogue of Joro spider toxin . Its primary targets are the calcium-permeable AMPA receptors (CP-AMPARs) . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Biochemical Pathways
NASPM’s action on CP-AMPARs affects the biochemical pathways involving these receptors. The suppression of CP-AMPARs can influence synaptic plasticity and pathology, as these receptors contribute to many forms of these processes .
Pharmacokinetics
It’s known that naspm can be applied intracellularly , suggesting it can cross cell membranes.
Result of Action
The result of NASPM’s action is the complete block of GluA1-mediated outward currents, irrespective of the type of associated auxiliary subunit . In neurons from GluA2-knockout mice expressing only CP-AMPARs, intracellular NASPM, unlike spermine, completely blocks outward synaptic currents .
Action Environment
It’s known that the blocking effect of naspm on the calcium-permeable ampa receptors is use and voltage-dependent , suggesting that the electrical environment of the neuron can influence its action.
Safety and Hazards
Future Directions
1-Naphthylacetylspermine has been used for the inhibition of calcium-permeable AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) . It has also been used to study the involvement of AMPAR in biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 . This suggests potential future directions in the study of neurological disorders and treatments.
Relevant Papers One relevant paper discusses the presence of Calcium-Permeable AMPA Receptors in Nucleus Accumbens Synapses after prolonged withdrawal from Cocaine Self-Administration . The paper suggests that this compound could have potential applications in the study of addiction and withdrawal.
Biochemical Analysis
Biochemical Properties
1-Naphthylacetylspermine interacts with AMPA receptors, specifically the calcium-permeable AMPA receptors . It acts as an antagonist, blocking the activity of these receptors . This interaction is crucial in the regulation of calcium influx into the neurons, which plays a significant role in neuronal signaling and function .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AMPA receptors. By blocking these receptors, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it has been used to study the involvement of AMPA receptors in the biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to AMPA receptors and blocking their activity . This binding interaction inhibits the influx of calcium ions into the neurons, thereby influencing various cellular processes, including enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Given its role as an AMPA receptor antagonist, it is likely to be involved in pathways related to neuronal signaling and calcium ion homeostasis .
Transport and Distribution
Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .
Subcellular Localization
Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .
properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINPPQIQARTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153568 | |
Record name | 1-Naphthylacetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122306-11-0 | |
Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylacetylspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthylacetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.